4-(3-Methoxyphenyl)-2-methylbutan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-12(2,13)8-7-10-5-4-6-11(9-10)14-3/h4-6,9H,7-8,13H2,1-3H3 |
InChI Key |
WKDOSHUWHYAYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Methodological & Application
APPLICATION NOTE & PROTOCOL
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1] The success of any HTS campaign hinges not only on the quality of the primary assay but also on a robust and statistically sound data analysis pipeline to confidently identify active compounds or "hits".[2][3] This application note provides a comprehensive, step-by-step protocol for a data analysis pipeline tailored for a cell-based, quantitative HTS (qHTS) campaign. As a case study, we will model the screening of a hypothetical library of compounds, including 4-(3-Methoxyphenyl)-2-methylbutan-2-amine[4], against a G-protein coupled receptor (GPCR) to identify novel modulators of its signaling pathway.
Introduction: The Challenge of HTS Data Analysis
HTS campaigns generate massive datasets, often comprising millions of individual data points.[1] This data is susceptible to various forms of systematic and random error, including plate-to-plate variation, spatial effects within plates (e.g., "edge effects"), and instrument noise.[5] A rigorous data analysis pipeline is therefore essential to normalize the data, perform quality control, and apply statistical methods to distinguish true biological activity from experimental artifacts.[6]
This guide is intended for researchers, scientists, and drug development professionals engaged in HTS. It outlines a workflow from raw data acquisition to hit confirmation and dose-response analysis, emphasizing the statistical principles and practical considerations at each step. We will use a hypothetical cell-based luminescence assay that measures cyclic AMP (cAMP) levels as a downstream readout of GPCR activation, a common strategy in GPCR drug discovery.[7][8]
Hypothetical Assay Principle: GPCR-Mediated cAMP Production
G-protein coupled receptors are a major class of drug targets.[9][10] Upon activation by a ligand, many GPCRs modulate the activity of adenylyl cyclase, leading to changes in intracellular cAMP concentration.[8] In our model assay, cells expressing the target GPCR are engineered with a luciferase-based biosensor that reports on cAMP levels. An increase in luminescence indicates GPCR activation (agonist activity), while a decrease suggests inhibition (antagonist or inverse agonist activity).
The Data Analysis Pipeline: An Overview
A well-structured HTS data analysis pipeline ensures that the final hit list is both accurate and reproducible. Our proposed pipeline consists of several key stages, each with its own set of protocols and quality control checks.
Figure 1: A high-level overview of the HTS data analysis pipeline, from raw data to confirmed hits.
Detailed Protocols and Methodologies
Part 1: Data Acquisition and Pre-processing
The initial step involves collecting the raw data from the plate reader and organizing it into a machine-readable format.
Protocol 3.1.1: Data Formatting
-
Export Raw Data: Export luminescence data from the plate reader software as a comma-separated values (.csv) or tab-separated values (.tsv) file.
-
Plate Mapping: Create a corresponding plate map file that annotates each well with its content type (e.g., "test compound," "positive control," "negative control").
-
Data Aggregation: Merge the raw data with the plate map to create a single data table where each row represents a well and includes its plate ID, well position, raw luminescence value, and annotation.
Part 2: Plate-Level Quality Control (QC)
Before analyzing the effects of individual compounds, it's crucial to assess the quality of each assay plate. The Z'-factor is the most widely accepted metric for this purpose.[11][12][13]
Causality Behind Z'-factor: The Z'-factor is a statistical measure that quantifies the separation between the positive and negative control populations.[11] It takes into account both the means and the standard deviations of the controls, providing a more robust assessment of assay quality than simpler metrics like the signal-to-background ratio.[11][14]
Protocol 3.2.1: Z'-factor Calculation
-
Identify Controls: For each plate, isolate the raw data for the positive control (e.g., a known agonist) and negative control (e.g., DMSO vehicle) wells.
-
Calculate Means and Standard Deviations: Compute the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Apply the Z'-factor Formula:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|[13]
-
-
Assess Plate Quality: Evaluate the calculated Z'-factor against established criteria.
| Z'-factor Value | Assay Quality | Action |
| > 0.5 | Excellent | Proceed with analysis[12] |
| 0 to 0.5 | Marginal | Use data with caution; consider assay optimization[12] |
| < 0 | Poor | Reject plate data[13] |
A Z'-factor greater than or equal to 0.5 is generally considered acceptable for HTS campaigns.[11][15]
Part 3: Data Normalization
Normalization is a critical step to correct for systematic errors, such as row and column effects or plate-to-plate variability, ensuring that data from different plates are comparable.[5] The B-score method is a robust technique for this purpose, particularly when hit rates are low.[16][17]
Causality Behind B-score Normalization: The B-score method uses a two-way median polish to estimate and remove systematic row and column effects on each plate.[17] It then standardizes the resulting residuals by the plate's median absolute deviation (MAD), making the data more comparable across plates.[16][18]
Protocol 3.3.1: B-score Normalization
-
Median Polish: For each plate, apply a two-way median polish algorithm to the raw data. This process iteratively subtracts the row and column medians to produce a residual value for each well.
-
rijp = S - (μp + Rip + Cjp)
-
Where rijp is the residual, S is the sample value, μp is the plate mean, and Rip and Cjp are the row and column effects, respectively.[17]
-
-
Calculate MAD: Compute the median absolute deviation (MAD) of the residuals for each plate.
-
MADp = median(|rijp - median(rijp)|)[17]
-
-
Calculate B-score: Divide each well's residual by the plate's MAD.
-
B-score = rijp / MADp[17]
-
Note: For screens with expected high hit rates (>20%), alternative normalization methods like the Loess fit may be more appropriate as the B-score's reliance on the median can be skewed.[19][20]
Part 4: Hit Identification
Once the data is normalized, the next step is to identify "hits"—compounds that exhibit a statistically significant level of activity. For a primary screen at a single compound concentration, this is often done by setting a threshold based on the distribution of the B-scores.
Protocol 3.4.1: Hit Selection using B-score Threshold
-
Define Threshold: A common method is to define a hit as any compound with a B-score exceeding a certain number of standard deviations from the mean of the test compound population. A threshold of 3 standard deviations is typically used.
-
Identify Hits: Classify all compounds with a B-score greater than 3 (for activators) or less than -3 (for inhibitors) as primary hits.
-
Generate Hit List: Compile a list of the unique identifiers for all primary hits for follow-up studies.
Figure 2: The process of hit selection based on a B-score threshold.
Part 5: Dose-Response Analysis and Hit Confirmation
Primary hits must be confirmed through secondary screening. This typically involves re-testing the compounds at multiple concentrations to generate a dose-response curve and determine their potency (e.g., EC50 for agonists, IC50 for inhibitors).[21]
Causality Behind Dose-Response Curves: Dose-response analysis is fundamental to pharmacology. It characterizes the relationship between the concentration of a compound and its biological effect. The resulting curve allows for the calculation of key parameters like EC50/IC50, which are critical for comparing the potency of different compounds.[22]
Protocol 3.5.1: Generating Dose-Response Curves and Calculating Potency
-
Serial Dilution: Prepare a serial dilution series for each primary hit compound (typically 8-12 concentrations).
-
Secondary Assay: Perform the same cell-based assay with the diluted compounds.
-
Data Plotting: Plot the normalized response (e.g., % activation) against the logarithm of the compound concentration.
-
Non-linear Regression: Fit the data to a four-parameter logistic model (4PL) using a suitable software package (e.g., GraphPad Prism, R).[23][24]
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))[22]
-
-
Determine Potency: From the fitted curve, determine the EC50 (concentration that produces 50% of the maximal response) or IC50 (concentration that causes 50% inhibition).
-
Hit Confirmation: A confirmed hit should exhibit a clear dose-response relationship with a well-defined EC50/IC50 value.
| Parameter | Description |
| Top | The maximum response plateau. |
| Bottom | The minimum response plateau. |
| HillSlope | The steepness of the curve. |
| EC50/IC50 | The concentration at the inflection point of the curve. |
Conclusion and Future Steps
This application note has outlined a robust and statistically validated pipeline for the analysis of HTS data, using the hypothetical screening of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine as a guiding example. By following these protocols for quality control, normalization, and hit selection, researchers can increase the confidence and reproducibility of their screening campaigns. Confirmed hits from this pipeline, characterized by their potency and efficacy, become the starting point for hit-to-lead optimization and further drug development efforts. The principles and methods described herein are broadly applicable to a wide range of HTS assays and are consistent with best practices in the field, as detailed in resources like the Assay Guidance Manual.[25][26][27]
References
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- On HTS. (2023, December 12). Z-factor.
- Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening, 8(6), 634–647.
- Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
- RDocumentation. (n.d.).
- Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Sittampalam, G. S., Coussens, N. P., Nelson, H., et al. (Eds.). (2004–). Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet].
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
- Wikipedia. (n.d.). Z-factor.
- Sun, Y. (2006).
- National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual.
- Norecopa. (2019, June 4). Assay Guidance Manual.
- BIT 479/579. (n.d.). What Metrics Are Used to Assess Assay Quality?. High-throughput Discovery.
- Sun, Y., et al. (2005). Novel Statistical Approach for Primary High-Throughput Screening Hit Selection.
- Huang, R. (2022). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Methods in Molecular Biology, 2474, 133–145.
- Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
- Zhang, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 319–328.
- Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of the South Carolina Academy of Science, 9(1), 16-20.
- GraphPad. (n.d.). How to Perform a Dose-Response Analysis.
- Malo, N., et al. (2010). Rank ordering plate data facilitates data visualization and normalization in high throughput screening. Journal of Biomolecular Screening, 15(7), 841–849.
- Wikipedia. (n.d.). Hit selection.
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- GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves).
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- Zhang, R., et al. (2023).
- Filer, D. L., et al. (2017). tcpl: the ToxCast pipeline for high-throughput screening data.
- Mpindi, J. P., et al. (2015). Impact of Normalization Methods on High-Throughput Screening Data with High Hit Rates and Drug Testing with Dose-Response Data.
- Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
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- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
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- Merck. (n.d.). 2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol.
- PubChem. (n.d.). 4-(3-Methoxyphenyl)-3-methylbutan-2-amine.
- ChemScene. (n.d.). 1341304-79-7 | 4-Methoxy-3-methylbutan-2-amine.
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Interpretation of NMR and mass spectrometry data for the structural elucidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine
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Abstract
This application note provides a detailed guide for the structural elucidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, a compound of interest in pharmaceutical research and development. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a comprehensive workflow for unambiguous structure confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for data acquisition and interpretation. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results in accordance with industry standards.
Introduction
The precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug discovery and development.[1][2] Inaccurate structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (Figure 1) is a key building block in the synthesis of various pharmacologically active molecules. Its unambiguous structural confirmation is paramount for ensuring the quality and consistency of downstream products.[3]
This application note details the integrated use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive structural analysis of this compound. MS provides vital information about the molecular weight and elemental composition, while a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, and HSQC) reveals the precise connectivity of atoms within the molecule.[4][5]
Figure 1. Chemical structure of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[6]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in positive ion mode, as the amine functionality is readily protonated.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Interpretation of Mass Spectrometry Data
The expected monoisotopic mass of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (C₁₂H₁₉NO) is 193.1467 g/mol . In positive mode ESI-MS, the primary observed species is the protonated molecule, [M+H]⁺.
Table 1: Predicted and Observed Mass Spectrometry Data
| Species | Predicted m/z | Observed m/z |
| [M+H]⁺ | 194.1540 | 194.1542 |
The high-resolution mass measurement provides strong evidence for the elemental composition of the molecule. Further structural information can be obtained from fragmentation analysis (MS/MS). The presence of a nitrogen-containing compound is often indicated by an odd molecular weight.[7][8]
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural insights.[6] The primary fragmentation pathway for aliphatic amines involves α-cleavage, the breaking of the bond between the α and β carbons relative to the nitrogen atom.[8][9]
Caption: Predicted major fragmentation pathways for protonated 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.
-
Benzylic Cleavage: A common fragmentation for compounds containing a benzyl group is the cleavage of the bond between the benzylic carbon and the adjacent carbon, leading to the formation of a stable tropylium ion or a related benzylic cation. For this molecule, this would result in a fragment with an m/z of 121, corresponding to the methoxybenzyl moiety.
-
α-Cleavage: Cleavage of the C-C bond alpha to the amine group is a characteristic fragmentation for amines.[10] This would result in the loss of the methoxybenzyl group and the formation of a fragment with an m/z of 58, corresponding to the protonated 2-methylpropan-2-amine portion.
NMR Spectroscopy Analysis
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3][11] A combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments is essential for complete structural elucidation.[5][12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D NMR Acquisition:
Interpretation of ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment, integration (number of protons), and multiplicity (splitting pattern) of the protons in the molecule.[15]
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 | 1.1 - 1.3 | s | 6H |
| H-2 | 1.5 - 1.7 | m | 2H |
| H-3 | 2.5 - 2.7 | m | 2H |
| H-4' | 6.7 - 6.8 | d | 1H |
| H-5' | 7.1 - 7.2 | t | 1H |
| H-6' | 6.6 - 6.7 | d | 1H |
| H-2' | 6.7 - 6.8 | s | 1H |
| -OCH₃ | 3.7 - 3.8 | s | 3H |
| -NH₂ | 1.0 - 2.0 | br s | 2H |
-
Aromatic Protons (H-2', H-4', H-5', H-6'): The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm).[16] The electron-donating methoxy group will cause a slight upfield shift of the ortho and para protons.[17]
-
Aliphatic Protons (H-1, H-2, H-3): The aliphatic protons will appear in the upfield region of the spectrum. The two methyl groups (H-1) are expected to be a singlet due to the quaternary carbon they are attached to. The methylene groups (H-2 and H-3) will likely show complex multiplets due to coupling with each other.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group will appear as a sharp singlet around 3.8 ppm.[18]
-
Amine Protons (-NH₂): The amine protons typically appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.[16]
Interpretation of ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-1 | 28 - 32 |
| C-2 | 50 - 55 |
| C-3 | 45 - 50 |
| C-4 | 30 - 35 |
| C-1' | 140 - 145 |
| C-2' | 110 - 115 |
| C-3' | 158 - 162 |
| C-4' | 115 - 120 |
| C-5' | 128 - 132 |
| C-6' | 120 - 125 |
| -OCH₃ | 54 - 58 |
-
Aromatic Carbons (C-1' to C-6'): These carbons will resonate in the downfield region (δ 110-160 ppm). The carbon attached to the methoxy group (C-3') will be the most downfield. The chemical shift of methoxy group carbons can be influenced by their orientation relative to the aromatic ring.[19][20]
-
Aliphatic Carbons (C-1 to C-4): These carbons will appear in the upfield region of the spectrum.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected around δ 55 ppm.[21]
2D NMR for Structural Confirmation
2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.[12][22]
A COSY spectrum reveals proton-proton (¹H-¹H) spin-spin coupling relationships, typically through two or three bonds.[13]
-
Expected Correlations:
-
A cross-peak between the multiplets of H-2 and H-3, confirming their adjacent positions in the aliphatic chain.
-
Cross-peaks between the aromatic protons (H-4', H-5', and H-6') consistent with a 1,3-disubstituted benzene ring.
-
Caption: Key expected correlations in the COSY spectrum.
An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[12]
-
Expected Correlations:
-
A cross-peak between the singlet at δ ~1.2 ppm and the carbon signal at δ ~30 ppm, assigning these to the two methyl groups (H-1 and C-1).
-
Correlations between the aliphatic multiplets and their corresponding carbon signals, confirming the assignments of C-2, C-3, and C-4.
-
Correlations between each aromatic proton and its directly attached carbon, confirming the assignments of the aromatic signals.
-
A cross-peak between the methoxy proton singlet and the methoxy carbon signal.
-
Caption: Expected one-bond correlations in the HSQC spectrum.
Integrated Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine using the described techniques.
Caption: Overall workflow for the structural elucidation process.
Conclusion
The combination of mass spectrometry and a suite of NMR experiments provides a robust and reliable methodology for the complete structural elucidation of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. High-resolution mass spectrometry confirms the elemental composition, while 1D and 2D NMR techniques provide unambiguous evidence of the atomic connectivity. Following the protocols and interpretation guidelines outlined in this application note will enable researchers to confidently verify the structure of this and similar molecules, ensuring the integrity of their research and development activities.
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University of Delhi. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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University of the Basque Country. (n.d.). interpreting the 2d h/h cosy spectrum. Retrieved from [Link]
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Supporting Information. (n.d.). General Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 97(12), 2848-2852. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Figure]. Retrieved from [Link]
- Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
-
University of Wisconsin-La Crosse. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chan, M. J. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. [Final Year Project, Tunku Abdul Rahman University College]. TAR UC Institutional Repository. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-Methoxyphenyl)-N-methyl-2-butanamine - Optional[¹³C NMR]. Retrieved from [Link]
-
Collard Group, Georgia Tech. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylbutan-2-amine. Retrieved from [Link]
-
Banti, C. N., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 269. [Link]
-
Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
MDPI. (2024, October 2). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. moravek.com [moravek.com]
- 3. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. emerypharma.com [emerypharma.com]
- 6. longdom.org [longdom.org]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. Video: Mass Spectrometry of Amines [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. alpaipars.com [alpaipars.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Interpreting a COSY [qorganica.qui.uam.es]
- 14. acdlabs.com [acdlabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Troubleshooting solubility issues of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in aqueous buffers for in vitro assays
This is a technical support guide designed for researchers working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine . It addresses the specific physicochemical challenges of using lipophilic amines in aqueous biological assays.
Executive Summary & Compound Profile
The Core Challenge:
4-(3-Methoxyphenyl)-2-methylbutan-2-amine is a lipophilic primary amine . In standard physiological buffers (pH 7.4), it faces a thermodynamic conflict: its amine headgroup (
Most "solubility crashes" occur not because the compound is insoluble at equilibrium, but because of kinetic precipitation during the transition from organic stock (DMSO) to aqueous buffer. This guide provides the protocols to bypass these kinetic traps.
Physicochemical Snapshot
| Property | Estimated Value | Implication for Assay |
| Molecular Weight | ~193.3 g/mol | Small molecule; rapid diffusion. |
| ~10.0 (Amine) | At pH 7.4, >99% is protonated ( | |
| LogP (Octanol/Water) | ~2.8 | Moderately lipophilic. High risk of binding to polystyrene plates (non-specific binding). |
| Solubility (DMSO) | >50 mM | Excellent. Use anhydrous DMSO for stocks.[1][2] |
| Solubility (PBS pH 7.4) | <100 µM (Kinetic) | Risk Zone. Direct dilution often fails above this limit. |
Diagnostic Workflow: Why is it precipitating?
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic decision tree for identifying the physical nature of solubility failure.
Critical Protocols
Protocol A: The "Step-Wise" Dilution (Prevention of Kinetic Shock)
The Problem: Direct injection of 10 mM DMSO stock into aqueous buffer creates a momentary local environment of high water/high compound concentration, causing immediate precipitation that never re-dissolves. The Solution: An intermediate dilution step.[2]
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Step (10x Conc.):
-
Prepare an intermediate buffer containing 5-10% DMSO in water (or assay buffer).
-
Dilute your 10 mM stock 1:10 into this intermediate buffer.
-
Result: 1 mM compound in 10% DMSO. (The high DMSO content keeps it soluble during this transition).
-
Vortex immediately for 10 seconds.
-
-
Final Assay Step (1x Conc.):
-
Dilute the Intermediate (1 mM) 1:100 into the final assay buffer.
-
Final: 10 µM compound, 0.1% DMSO.
-
Protocol B: Determining the "Cloud Point" (Solubility Limit)
Do not guess the solubility. Measure it using light scattering.
Materials: 96-well clear plate, Plate reader (Absorbance at 600nm - OD600).
-
Titration: Prepare a 2-fold dilution series of the compound in DMSO (e.g., 10 mM down to 0.1 mM).
-
Transfer: Pipette 2 µL of each DMSO concentration into the dry plate.
-
Crash: Rapidly add 198 µL of your specific Assay Buffer (e.g., PBS + Mg/Ca) to each well.
-
Read: Shake for 30s and read OD600 immediately.
-
Analysis:
-
Baseline: OD600 ~0.04 (plastic background).
-
Precipitation: Any OD600 > 0.06 indicates aggregates.
-
Result: The highest concentration before the OD spike is your Maximum Solubility Limit .
-
Protocol C: Carrier-Assisted Solubilization
If the compound crashes at your required concentration (e.g., you need 50 µM but it crashes at 20 µM), you must use a solubilizing excipient.
| Excipient | Concentration | Mechanism | Note |
| Pluronic F-127 | 0.01% - 0.05% (w/v) | Forms micelles around the lipophilic tail. | Highly recommended for cell-based assays; low cytotoxicity. |
| BSA (Bovine Serum Albumin) | 0.1% (w/v) | Albumin binds lipophilic amines, acting as a reservoir. | Warning: Reduces free drug concentration. Shifts |
| Tween-20 | 0.05% (v/v) | Surfactant. | Can lyse sensitive cells; use only in biochemical/enzyme assays. |
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately upon adding to PBS, but dissolves in water. Why?
A: This is the "Salting Out" effect. Pure water has high dielectric permittivity. PBS contains phosphates and sodium chloride. The counter-ions (
Q2: Can I acidify the buffer to improve solubility?
A: Yes. Since this is an amine, lowering pH from 7.4 to 7.0 or 6.8 will significantly increase the protonated fraction (
Q3: I see "ghost" inhibition in my fluorescence assay. Is it the compound? A: Likely yes. Precipitated compounds cause light scattering (Rayleigh scattering), which looks like "inhibition" in fluorescence intensity assays or "absorbance" in colorimetric assays. Verification: Spin the plate at 1000 x g for 5 mins. If the inhibition disappears (pellet formed), it was an artifact of precipitation.
Q4: How should I store the DMSO stock? A: Store at -20°C or -80°C in small aliquots (single use). Reason: DMSO is hygroscopic (absorbs water from air). If your DMSO stock absorbs water, the compound will precipitate inside the stock tube over time (often invisible crystals at the bottom). Always warm to 37°C and vortex before use.
Visualizing the Solubility Landscape
The following diagram illustrates the thermodynamic equilibrium of the amine in buffer. Understanding this helps you choose the right "Lever" to pull (pH, Co-solvent, or Carrier).
Figure 2: Equilibrium states of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in aqueous buffer.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Sigma-Aldrich (Merck). (n.d.). Handling and Solubility of Lipophilic Amines. Technical Bulletin.
-
PubChem. (2024). Compound Summary for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. National Library of Medicine.
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
Technical Support Center: Stability Optimization for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine
The following technical guide is designed for researchers and drug development professionals working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine . This document functions as a specialized support center, synthesizing chemical principles with practical troubleshooting protocols to ensure data integrity.
Status: Operational Role: Senior Application Scientist Topic: Long-term Storage & Stability Maintenance
Molecular Stability Profile
Before implementing storage protocols, it is critical to understand the specific structural vulnerabilities of this molecule.
-
Core Structure: The molecule features a primary amine attached to a tertiary carbon (1,1-dimethyl substitution).
-
Steric Shielding (The "Alpha-Gem-Dimethyl" Effect): Unlike typical phenethylamines, the amine group here is sterically hindered. This provides superior chemical stability against imine formation (no
-protons) and reduces the rate of nucleophilic attack. -
The Vulnerability (The Anisole Ring): The 3-methoxyphenyl moiety is electron-rich. While the amine is robust, the aromatic ring is susceptible to oxidative degradation (yellowing) via radical pathways, especially in the presence of light and trace metals.
-
The Silent Killer (Carbamate Formation): Despite steric hindrance, the primary amine can still react with atmospheric
over time to form insoluble carbamate salts, often mistaken for "crashing out" of solution.
The "Golden Protocol" for Stock Preparation
Standardizing this workflow is the single most effective way to prevent degradation.
Objective: Create a 100 mM stock solution stable for >12 months at -20°C.
Reagents & Equipment
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),
99.9%, stored under molecular sieves. -
Container: Amber glass vials (borosilicate) with PTFE-lined screw caps.
-
Gas: High-purity Argon (preferred) or Nitrogen.
Step-by-Step Methodology
-
Weighing: Weigh the hydrochloride salt (preferred for stability) or free base into the amber vial. Note: The salt form is hygroscopic; weigh quickly in low humidity.
-
Solvation: Add Anhydrous DMSO to achieve the target concentration. Vortex for 30 seconds.
-
Why DMSO? It prevents proton exchange better than protic solvents (ethanol/water) and suppresses carbamate formation compared to non-polar solvents.
-
-
The "Inert Blanket" (Critical): Gently purge the headspace of the vial with a low-flow stream of Argon for 15-20 seconds.
-
Sealing: Immediately seal with the PTFE-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a specific cryo-seal if freezing.
-
Storage: Place in a -20°C or -80°C freezer. Avoid "frost-free" freezers that cycle temperature.
Troubleshooting & FAQs
Direct solutions to common observations in the lab.
Q1: My stock solution has turned from clear to a pale yellow/brown. Is it still usable?
Diagnosis: Oxidative Degradation (Quinone formation). Cause: The methoxy-substituted aromatic ring has undergone partial oxidation, likely due to light exposure or oxygen ingress. Action:
-
Minor Yellowing: Run a QC check (LC-MS). If purity is >95%, it is likely usable for non-critical screening. The color comes from trace impurities with high extinction coefficients.
-
Dark Brown: Discard. Significant degradation has occurred, and quinone byproducts can be cytotoxic, confounding biological assays.
-
Prevention: Use amber vials and strictly adhere to the Argon purge protocol.
Q2: I see a white crust or precipitate around the cap threads. Has the drug crashed out?
Diagnosis: Ammonium Carbamate Formation.
Cause: The primary amine reacted with atmospheric
-
Do not filter immediately.
-
Acid Rescue: If the application permits, add a small volume of dilute HCl or Acetic Acid to the stock. This protonates the carbamate, releasing
and reverting the molecule back to the soluble ammonium salt. -
Sonicate: Sonicate for 5 minutes to redissolve.
Q3: Can I store the stock in Ethanol instead of DMSO?
Analysis:
-
Pros: Ethanol is easier to evaporate for solvent-exchange.
-
Cons: Ethanol is volatile. Even at -20°C, evaporation through the cap threads can increase the concentration over months, leading to dosing errors. Ethanol also dissolves oxygen well, promoting oxidation.
-
Verdict: Not recommended for long-term (>1 month) storage. Use DMSO.
Visualizing Degradation & Logic
Diagram 1: Degradation Pathways
This diagram illustrates the two main enemies: Oxygen attacking the ring and Carbon Dioxide attacking the amine.
Caption: Chemical fate of the molecule. Protonation (green path) protects the amine, while exposure leads to precipitation or discoloration.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow when inspecting older stock solutions.
Caption: Diagnostic workflow for visual inspection of amine stock solutions.
Comparative Stability Data
The following table summarizes expected stability based on solvent and storage conditions.
| Solvent System | Storage Temp | Atmosphere | Expected Stability | Primary Risk |
| Anhydrous DMSO | -20°C | Argon | > 2 Years | None (Optimal) |
| Anhydrous DMSO | 4°C | Air | 6 Months | Slow Oxidation |
| Ethanol (100%) | -20°C | Air | 3-6 Months | Concentration drift (Evap) |
| Water/Buffer (pH 7.4) | 4°C | Air | < 1 Week | Hydrolysis / Microbial |
| Water/Buffer (pH < 4) | 4°C | Air | 1-2 Months | Stable (Salt form) |
References
-
Novartis Institutes for BioMedical Research. (2008). Stability of screening compounds in wet DMSO.[1] This study validates the use of DMSO for long-term storage of diverse chemical libraries, noting high stability at low temperatures even with trace water.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[2][4] Provides mechanistic insight into the reaction between amines and CO2/Carbonates, explaining the "white crust" phenomenon.
-
Guengerich, F. P., et al. (2002).[7] Oxidation of methoxyphenethylamines by cytochrome P450 2D6.[7] Details the oxidative liability of the methoxy-phenyl ring, relevant for understanding the "yellowing" degradation pathway.
-
American Chemical Society. (2022). Impact of Solvent on the Thermal Stability of Amines.[3][6] Discusses the degradation rates of amines in various organic diluents versus aqueous systems.
Sources
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidation of methoxyphenethylamines by cytochrome P450 2D6. Analysis of rate-limiting steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of dosing regimens and routes of administration for in vivo efficacy studies of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine
This is a Technical Support Center guide designed for researchers working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (CAS: 130676-38-9).
Status: Operational Scope: Formulation, Pharmacokinetics (PK), Dosing Regimens, and Efficacy Endpoints Target Compound: 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (Gamma-phenyl-homophentermine analog) Warning: For Laboratory Research Use Only. Not for Human Consumption.[1]
Introduction: Compound Profile & Mechanism
User Advisory: Do not confuse this compound with Methoxphenidine (MXP) . While both are methoxylated amines, "MXP" is a piperidine dissociative.[1] Your target, 4-(3-Methoxyphenyl)-2-methylbutan-2-amine , is a primary aliphatic amine structurally related to homophentermine .
-
Chemical Class:
-phenyl-alkylamine. -
Structural Insight: The presence of a quaternary
-carbon (2-methyl-2-amine moiety) provides high steric hindrance against Monoamine Oxidase (MAO) degradation. -
Predicted Pharmacology: Based on Structure-Activity Relationships (SAR) of phentermine and homophenethylamine analogs, this compound likely functions as a Monoamine Releaser or Reuptake Inhibitor (DA/NE/5-HT) with high oral bioavailability and a prolonged half-life.
Module 1: Formulation & Solubility (Pre-Flight Check)
Issue: "My compound is crashing out of solution or causing injection site irritation."
Diagnosis: The freebase form of this amine is a lipophilic oil or waxy solid with poor water solubility. Direct dissolution in saline will fail. You must convert it to a salt or use a co-solvent system.
Protocol 1: In Situ Salt Formation (Recommended)
Best for: IV, IP, and SC injections where vehicle neutrality is critical.[1]
-
Weigh the required amount of freebase.
-
Dissolve in a minimal volume of absolute ethanol or DMSO (max 2% of final volume).
-
Acidify: Slowly add 1.0 molar equivalent of 0.1M HCl. Vortex until clear.
-
Dilute: Add sterile 0.9% Saline to reach final volume.
-
Check pH: Ensure pH is between 5.5 and 6.5. If < 5.0, buffer with small amounts of NaOH (dilute), but watch for precipitation.[1]
Protocol 2: Co-Solvent Vehicle (Rescue)
Best for: High-concentration stock solutions (>10 mg/mL).
| Component | Percentage | Function |
| DMSO | 5% | Solubilizer for lipophilic backbone |
| Tween-80 | 5% | Surfactant to prevent crystal growth |
| PEG-400 | 10% | Co-solvent (Optional, for very high doses) |
| Saline | 80-90% | Isotonic carrier |
Visual Decision Tree: Formulation Strategy
Caption: Decision logic for solubilizing lipophilic amines. Green nodes indicate optimal paths.
Module 2: Routes of Administration (ROA) & PK Optimization
Issue: "The onset of action is inconsistent." or "Bioavailability seems low."
Technical Insight:
Due to the
| Route | Bioavailability (Est.) | Tmax (Est.) | Recommended Use |
| IP (Intraperitoneal) | High (~90%) | 15–30 min | Standard for rodent efficacy screening. |
| SC (Subcutaneous) | Moderate (~70-80%) | 30–45 min | Use for long-duration studies to avoid peak-dose toxicity. |
| PO (Oral Gavage) | Good (>60%) | 45–60 min | Ideal for chronic dosing models; mimics clinical route. |
PK/PD Workflow Diagram
Caption: Pharmacokinetic flow emphasizing the compound's resistance to MAO degradation (Absorp node).
Module 3: Dosing Regimens & Efficacy Endpoints
Issue: "Animals are showing hyperactivity that masks the therapeutic effect."
Mechanism: As a probable monoamine releaser, this compound will induce psychomotor agitation at high doses.[1] You must define the Therapeutic Window vs. the Stimulant Window .
Recommended Dosing Protocol (Mouse/Rat)
-
Dose Range Finding (Single Bolus IP):
-
Low Dose (1–3 mg/kg): Likely sub-threshold or subtle cognitive effects.
-
Medium Dose (10 mg/kg): Target Efficacy Window. Look for antidepressant-like or pro-cognitive effects without overt stereotypy.
-
High Dose (30 mg/kg): Likely induces hyperlocomotion, stereotypy (head weaving), or sympathetic activation (piloerection).
-
-
Timing the Experiment:
-
Wait Time: Administer 30 minutes prior to testing (T-30).
-
Test Duration: The effects likely persist for 2–4 hours due to metabolic stability.
-
Efficacy Readouts
-
For Antidepressant Activity: Forced Swim Test (FST) or Tail Suspension Test (TST). Note: Ensure locomotor counts are not significantly elevated, otherwise "immobility reduction" is a false positive.
-
For Anxiolytic/Exploratory Activity: Elevated Plus Maze (EPM).
-
For Psychomimetic Potential: Open Field Test (measure total distance and center time).
Module 4: Troubleshooting FAQ
Q: The animals exhibit seizures at 50 mg/kg. Is this expected?
A: Yes. Lipophilic amines with
Q: Can I use 10% DMSO? A: Avoid if possible. >5% DMSO can cause local cytotoxicity (peritonitis in IP) and has intrinsic analgesic/anti-inflammatory effects that confound behavioral data. Stick to the Protocol 2 vehicle (5% DMSO/5% Tween).
Q: The compound degrades in solution after 2 days. A: Primary amines can oxidize. Store stock solutions at -20°C and protect from light. Ideally, prepare fresh daily.
Q: How do I verify if it crossed the BBB? A: If you observe hyperlocomotion, pupil dilation, or changes in body temperature within 30 minutes of IP injection, BBB penetration is confirmed.[1]
References
-
Glennon, R. A. (1987).[1] Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Link: (Foundational SAR for alpha-methyl amines).
-
Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link: (Mechanisms of monoamine releasers).
-
Stockton, S. (2024).[1] Standard Operating Procedures for In Vivo Administration of Lipophilic Compounds. IACUC Guidelines. Link: (Vehicle selection protocols).
-
PubChem Compound Summary. (2024). 4-(3-Methoxyphenyl)-2-methylbutan-2-amine (CID 19863687).[2] Link: (Chemical structure verification).
Sources
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]
- 2. 4-(3-Methoxyphenyl)-2-methylbutan-2-amine | C12H19NO | CID 19863687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and resolving unexpected artifacts in analytical measurements of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine
Welcome to the technical support center for the analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common analytical challenges. It provides in-depth troubleshooting advice and foundational knowledge to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide: Resolving Unexpected Analytical Artifacts
This section addresses specific, common problems encountered during the chromatographic analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.
Question: I'm observing unexpected peaks in my chromatogram, even in blank injections. What are these "ghost peaks" and how do I eliminate them?
Answer:
Ghost peaks are signals in a chromatogram that do not originate from the injected sample. They are a common artifact and typically arise from carryover or contamination within the analytical system.
Causality and Resolution:
-
Injector Contamination: The most frequent cause is the accumulation of non-volatile material in the GC inlet liner or HPLC injection port.[1] The primary amine functionality of your analyte makes it susceptible to adsorption onto active sites.
-
Solution: Routinely replace the GC inlet liner and septum. For HPLC, implement a robust needle wash protocol using a strong, organic solvent.
-
-
Sample Carryover: Residue from a highly concentrated sample can remain in the injection syringe or autosampler loop and appear in subsequent runs.
-
Solution: Program extra syringe or loop washes with a strong solvent between injections. If the problem persists, injecting a blank solvent run after a high-concentration sample can help flush the system.[2]
-
-
Contaminated Solvents or Gases: Impurities in your mobile phase, carrier gas, or reconstitution solvents can introduce extraneous peaks.
-
Solution: Always use high-purity, HPLC or MS-grade solvents and gases. Filter all mobile phases and check gas lines for leaks or contaminated traps.[3]
-
Question: My analyte peak is asymmetrical and shows significant tailing. What causes this and how can I achieve a symmetrical peak shape?
Answer:
Peak tailing is characterized by a trailing edge that extends from the main peak. For a basic compound like 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, this is almost always due to unwanted secondary interactions with active sites in the analytical flow path.[4]
Causality and Resolution:
-
Active Sites in the GC Inlet/Column: The primary amine group can interact with acidic silanol groups on the surface of undeactivated glass liners, column cuts, or the stationary phase itself.[4] This causes some molecules to be retained longer, resulting in a tail.
-
Solution: Use a deactivated inlet liner (e.g., silanized). Trim the first few centimeters off the analytical column to remove any accumulated non-volatile residues or active sites. Ensure the column cut is clean and perpendicular.[4]
-
-
Inappropriate pH of HPLC Mobile Phase: In reversed-phase HPLC, if the mobile phase pH is not optimal, the amine can exist in both its protonated and neutral forms, leading to poor peak shape.
-
Solution: For a basic amine, adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is fully protonated and interacts consistently with the stationary phase. Alternatively, a pH 2 units above the pKa will keep it in its neutral form. A consistent ionic state is key.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
Question: My peak is fronting (a leading edge). What is the likely cause?
Answer:
Peak fronting is less common than tailing for amines but typically points to column overload or issues with sample dissolution.
Causality and Resolution:
-
Severe Column Overload: Injecting a sample at a concentration that grossly exceeds the column's capacity can cause fronting.[5]
-
Solution: Significantly dilute your sample and reinject.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (in HPLC) or if the initial oven temperature is too high (in GC), the analyte band can spread improperly at the head of the column.[4]
-
Solution (HPLC): Reconstitute the sample in the initial mobile phase or a weaker solvent.
-
Solution (GC): Lower the initial oven temperature to be about 20°C below the boiling point of your injection solvent to ensure proper solvent focusing.[4]
-
Question: I am seeing split or doublet peaks for my single analyte. What could be wrong?
Answer:
A single compound eluting as two or more distinct peaks indicates a problem with the sample introduction or the column integrity.[5]
Causality and Resolution:
-
Improper Column Installation: If the column is not seated correctly in the GC inlet or detector, it can create a turbulent flow path, splitting the sample band.[4]
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth and a proper seal.
-
-
Partially Blocked Liner or Column: Contamination at the head of the column or within the inlet liner can create multiple paths for the sample to travel, leading to peak splitting.
-
Solution: Replace the inlet liner and trim the front end of the column.[5]
-
-
Injection Technique Issues (Splitless GC): In splitless injection, if the initial oven temperature is too close to the solvent's boiling point, it can cause the sample to "backflash" and be introduced onto the column in a non-uniform manner.
-
Solution: Ensure the initial oven temperature is sufficiently below the solvent's boiling point to allow for efficient solvent trapping and analyte focusing.[4]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing common chromatographic issues.
Caption: A logical workflow for troubleshooting common peak shape issues.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine.
Question: What are the expected mass spectral fragments for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine under Electron Ionization (EI-GC-MS)?
Answer:
While a definitive fragmentation pattern requires experimental data for this specific molecule, we can predict the major fragmentation pathways based on its structure (a tertiary amine with a methoxyphenyl group). The molecular ion (M+) would be at m/z 193.15.
Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl-methoxybenzene radical to form a stable iminium ion.
-
Fragment: [C(CH3)2NH2]+ at m/z 58 . This is often the base peak for similar structures.
-
-
Benzylic Cleavage: Cleavage of the bond between the aliphatic chain and the phenyl ring is also common.
-
Fragment: Loss of an isobutylamine radical would yield a methoxybenzyl cation at m/z 121 .
-
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 193 | [C12H19NO]+ | Molecular Ion |
| 58 | [C3H8N]+ | Alpha-cleavage (loss of C9H11O radical) |
| 121 | [C8H9O]+ | Benzylic cleavage (loss of C4H10N radical) |
Question: What potential synthesis impurities or degradation products should I be aware of?
Answer:
Understanding potential impurities is crucial for method development and data interpretation.
-
Synthesis-Related Impurities: Depending on the synthetic route, impurities can arise from starting materials or side reactions. For example, if a Leuckart reaction is used, related N-formyl intermediates or "dimer" by-products can be present.[6][7] If reductive amination is the route, unreacted ketone precursor (4-(3-methoxyphenyl)-2-butanone) could be an impurity.[8]
-
Degradation Products: Amines can be susceptible to oxidative degradation, especially when exposed to air and light.[8][9] The methoxy group could also be a site for degradation. While specific degradation products for this molecule are not widely documented, it is best practice to store samples and standards in amber vials, under inert gas if possible, and at reduced temperatures (2-8°C) to minimize degradation.[10]
Question: How can matrix effects from biological samples (e.g., urine, plasma) interfere with my LC-MS/MS analysis?
Answer:
Matrix effects are a significant challenge in bioanalysis.[11] They occur when co-eluting endogenous components from the biological matrix (salts, lipids, proteins) affect the ionization efficiency of the target analyte in the mass spectrometer source.[11][12]
-
Ion Suppression: This is the most common effect, where matrix components reduce the number of analyte ions that reach the detector, leading to artificially low quantitative results and poor sensitivity.[11]
-
Ion Enhancement: Less commonly, matrix components can increase the ionization response, leading to an overestimation of the analyte's concentration.[11]
To mitigate these effects, a robust sample preparation protocol is essential. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to clean the sample and remove interfering components before analysis.[11]
Question: In LC-MS, I am seeing prominent ions at [M+Na]+ and [M+K]+. How can I minimize this adduct formation?
Answer:
In electrospray ionization (ESI), it is common to see adducts where sodium ([M+Na]+) or potassium ([M+K]+) ions attach to the analyte molecule instead of a proton ([M+H]+).[13] This splits the analyte signal across multiple ions, reducing the intensity of the desired protonated molecule and complicating quantification.
Causes and Solutions:
-
Contaminated Mobile Phase or Vials: Sodium and potassium are ubiquitous and can leach from glassware or be present as impurities in solvents and additives.
-
Solution: Use high-purity, MS-grade solvents and additives (e.g., formic acid, ammonium acetate). Opt for polypropylene vials instead of glass where possible.
-
-
Lack of a Strong Proton Source: If the mobile phase is not sufficiently acidic, protonation can be inefficient, making metal adduction more favorable.
-
Solution: Add a small amount of a proton source like formic acid (0.1%) to the mobile phase to promote the formation of the [M+H]+ ion.
-
| Common Adduct | Mass Shift from [M]+ | Appearance |
| [M+H]+ | +1 | Desired protonated molecule |
| [M+Na]+ | +23 | Sodium adduct |
| [M+K]+ | +39 | Potassium adduct |
| [M+NH4]+ | +18 | Ammonium adduct (from buffer) |
Experimental Protocols
Protocol 1: General Purpose GC-MS Analysis
This protocol provides a starting point for the analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. Optimization will be required for specific applications.
-
GC System: Agilent 7890 GC or equivalent.
-
Inlet: Split/Splitless, set to 250°C.
-
Liner: Deactivated, single taper with glass wool.
-
Injection Mode: 1 µL, Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977 MSD or equivalent.
-
Interface Temp: 280°C.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-450).
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to remove proteins and other interferences from plasma prior to LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of plasma samples.
References
-
Apollonio, L. G., et al. (2007). "Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine." Journal of Analytical Toxicology, 31(4), 208–213. Available at: [Link]
-
Apollonio, L. G., et al. (2007). Full text of "Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA." Available at: [Link]
-
GL Sciences. (2023). "GC Troubleshooting Guide." Available at: [Link]
-
Shimadzu. "Gas Chromatography Mass Spectrometry Troubleshooting Guide." Available at: [Link]
-
Taylor, T. (2018). "Troubleshooting GC peak shapes." Element Lab Solutions. Available at: [Link]
-
Restek. (2025). "GC Troubleshooting: Common Issues & How to Fix Them." Available at: [Link]
-
University of Canberra Research Portal. "Matrix Effect and crossreactivity of select amphetamine-type substances, designer analogues and putrefactive amines using the bioquant dicer ELISA presumptive assays for amphetamine and methamphetamine." Available at: [Link]
-
ResearchGate. "Common types of adducts in LC-MS." Available at: [Link]
-
Matuszewski, B. K., et al. (2003). "Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid." Journal of the American Society for Mass Spectrometry, 14(11), 1235-1245. Available at: [Link]
-
Unchained Labs. (2026). "Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results." Available at: [Link]
-
Neale, J. R., et al. (2008). "METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY." Polycyclic Aromatic Compounds, 28(4-5), 402–417. Available at: [Link]
-
Providion Group. "What kinds of adducts are commonly observed in ES–MS?" Available at: [Link]
-
Liu, J., et al. (1992). "Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light." Journal of Pharmaceutical Sciences, 81(8), 812-814. Available at: [Link]
-
LCGC North America. (2002). "Dealing with Metal Adduct Ions in Electrospray: Part 1." Available at: [Link]
-
ResearchGate. "Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method." Available at: [Link]
-
Agilent Technologies. "Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations." Available at: [Link]
-
ResearchGate. "Main thermal degradation products." Available at: [Link]
-
PubChem. "4-(3-Methoxyphenyl)-2-methylbutan-2-amine." National Center for Biotechnology Information. Available at: [Link]
-
MDPI. "(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate." Available at: [Link]
-
University of Kentucky UKnowledge. "THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE." Available at: [Link]
-
PubChem. "4-Methoxy-2-methylbutan-2-amine." National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2019). "Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners." Available at: [Link]
-
Current Protocols in Toxicology. (2017). "Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones." Available at: [Link]
-
Casey, J. P., et al. (2017). "Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors." Forensic Science International, 272, 184–189. Available at: [Link]
-
University of Helsinki. "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES." Available at: [Link]
-
ResearchGate. "Synthesis and characterisation of process related impurity in bosentan monohydrate." Available at: [Link]
-
Waters Corporation. (2018). "Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements." Available at: [Link]
-
Biological and Molecular Chemistry. (2025). "Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco." Available at: [Link]
-
ResearchGate. "Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives." Available at: [Link]
-
PubChemLite. "2-methyl-4-(3-methylphenoxy)butan-2-amine hydrochloride." Available at: [Link]
Sources
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Improving the robustness and reproducibility of functional assays involving 4-(3-Methoxyphenyl)-2-methylbutan-2-amine
Welcome to the technical support center for functional assays involving 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to enhance the robustness and reproducibility of their experiments. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in functional assays?
When working with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, a primary amine with a methoxyphenyl group, you should be prepared for challenges related to its physicochemical properties and potential for non-specific interactions. Key areas of concern include:
-
Solubility and Stability: The compound's aromatic and aliphatic components may lead to limited aqueous solubility, potentially causing precipitation in your assay medium. Its amine functional group could also be susceptible to oxidation or pH-dependent degradation.
-
Non-Specific Binding: The amine group can be protonated at physiological pH, leading to electrostatic interactions with negatively charged surfaces of plastics or biological macromolecules. The lipophilic methoxyphenyl group may also contribute to non-specific binding to proteins or cell membranes.
-
Cytotoxicity: At higher concentrations, the compound may exhibit off-target effects leading to cell death, which can confound the results of cell-based assays.[1][2]
-
Assay Interference: The compound could interfere with assay detection methods, for instance, by possessing intrinsic fluorescence or by quenching a fluorescent signal.
Troubleshooting Guides
Issue 1: Inconsistent results and poor reproducibility between experiments.
Poor reproducibility is a critical issue that can undermine the validity of your findings.[3][4] The root cause often lies in subtle variations in experimental conditions.
Q: My dose-response curves for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine are inconsistent across different experimental runs. What could be the cause?
A: Inconsistent dose-response curves are a common indicator of underlying issues with compound handling, assay conditions, or reagent stability. Here is a systematic approach to troubleshooting:
Troubleshooting Workflow for Inconsistent Dose-Response Curves
Caption: A systematic workflow for troubleshooting inconsistent dose-response curves.
Step-by-Step Protocol for Ensuring Reproducibility:
-
Compound Stock Verification:
-
Concentration and Purity: Re-verify the concentration of your stock solution using a reliable method like UV-Vis spectroscopy or HPLC. Ensure the purity of the compound has not been compromised during storage.
-
Storage: Store the compound as recommended by the supplier, typically in a desiccated environment at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Assay Protocol Standardization:
-
Incubation Times and Temperatures: Minor variations in incubation times and temperatures can significantly impact results. Use calibrated timers and incubators.[5]
-
Cell Culture Conditions: For cell-based assays, use cells within a consistent and low passage number range. Document cell density and viability for each experiment.
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, antibodies) for a set of experiments. If a new lot is introduced, perform a bridging study to ensure consistency.
-
-
Investigate Compound-Specific Issues:
-
Solubility: Prepare a dilution series of the compound in your assay buffer and visually inspect for precipitation. You can also quantify the soluble fraction by centrifuging the solution and measuring the concentration in the supernatant.
-
Non-Specific Binding: To mitigate non-specific binding, consider adding a small amount of a non-ionic surfactant like Tween-20 (0.01-0.05%) to your assay buffer. The use of low-binding microplates can also be beneficial.
-
Stability: Incubate the compound in the assay media for the duration of your experiment, and then analyze its concentration and purity by HPLC to check for degradation.
-
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO | High purity, readily dissolves many organic compounds. |
| Final DMSO Concentration | < 0.5% | To minimize solvent-induced artifacts and cytotoxicity. |
| Working Solution Buffer | Assay-specific buffer with 0.01% Tween-20 | Reduces non-specific binding to surfaces. |
| Storage of Stock | -20°C or -80°C, desiccated | Prevents degradation and absorption of water. |
Issue 2: High background or false positives in screening assays.
High background or false positives can mask true hits and lead to wasted resources.[1] These issues often stem from the compound's intrinsic properties or its interaction with the assay components.
Q: I am observing a high number of false positives in my high-throughput screen with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. How can I identify and mitigate this?
A: False positives can arise from several sources, including compound auto-fluorescence, light scattering, or non-specific inhibition of a reporter enzyme.
Decision Tree for Investigating False Positives
Caption: A decision tree to identify the source of false positives in screening assays.
Protocol for Deconvoluting False Positives:
-
Assess for Intrinsic Fluorescence/Quenching:
-
In a fluorescence-based assay, run a control plate with only the compound and assay buffer. Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
If the compound is fluorescent, you may need to subtract this background signal. If it quenches the signal, a different detection method might be necessary.
-
-
Counter-Screen for Non-Specific Inhibition:
-
If you are using an enzyme-based assay (e.g., luciferase reporter), perform a counter-screen with a structurally unrelated enzyme that uses a similar detection method. This will help identify compounds that are non-specifically inhibiting the reporter system.
-
-
Evaluate Cytotoxicity:
-
In cell-based assays, always run a parallel cytotoxicity assay (e.g., MTS, LDH release) using the same cell line and incubation conditions.[2]
-
If the compound is cytotoxic at concentrations where you see activity, the "hit" is likely an artifact of cell death.
-
| Assay Type | Potential Issue | Recommended Action |
| Fluorescence-Based | Intrinsic compound fluorescence | Measure compound fluorescence and subtract from signal. |
| Enzyme-Based | Non-specific enzyme inhibition | Perform a counter-screen with an unrelated enzyme. |
| Cell-Based | Cytotoxicity | Run a parallel cytotoxicity assay. |
References
-
Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility - Dispendix. (2025, May 14). Available from: [Link]
-
Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf. Available from: [Link]
-
Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences. Available from: [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays - IT Medical Team. (2024, August 16). Available from: [Link]
-
4-(3-Methoxyphenyl)-2-methylbutan-2-amine - PubChem. Available from: [Link]
-
The Impact of Cellular Environment on In Vitro Drug Screening - Taylor & Francis. (2023, September 7). Available from: [Link]
-
Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). Available from: [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020, January 30). Available from: [Link]
-
8 Tips to Improve Your Research Reproducibility - ResearchGate. (2025, January 21). Available from: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Available from: [Link]
-
4-Methoxy-2-methylbutan-2-amine | C6H15NO | CID 22344990 - PubChem. Available from: [Link]
-
Amine Functional Group Tests: Organic Chemistry Lab Manual - Studylib. Available from: [Link]
-
4-(3-Methoxyphenyl)-3-methylbutan-2-amine - PubChem. (2026, January 25). Available from: [Link]
-
Test for Amino Groups: Methods, Reactions & Examples - Vedantu. Available from: [Link]
-
Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (2023, January 25). Available from: [Link]
-
Test for Amino Groups - BYJU'S. (2019, September 18). Available from: [Link]
-
4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride - PubChemLite. Available from: [Link]
-
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate - MDPI. (2021, March 9). Available from: [Link]
-
2.9: Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. (2024, September 1). Available from: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]
-
N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - Semantic Scholar. (2021, August 31). Available from: [Link]
Sources
Validation & Comparative
Comparative pharmacological analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine with known psychoactive substances
Topic: Comparative Pharmacological Analysis of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine Content Type: Publish Comparison Guide
Executive Summary & Chemical Classification
4-(3-Methoxyphenyl)-2-methylbutan-2-amine , hereafter referred to as 3-MeO-HPH (3-Methoxy-Homophentermine), represents a unique structural intersection between the phenylpropylamine stimulants and acyclic opioid scaffolds. Unlike its lower homolog Phentermine (a phenyl-ethyl-amine), 3-MeO-HPH possesses an extended propyl chain and a meta-methoxy substituent, features that drastically alter its pharmacodynamic profile from pure stimulant to a potential Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with atypical analgesic properties.
This guide provides a rigorous comparative analysis of 3-MeO-HPH against established psychoactive substances, synthesizing structure-activity relationships (SAR) to predict its performance in drug development pipelines.
Structural Analysis & SAR Logic
The pharmacological identity of 3-MeO-HPH is defined by three critical structural motifs:
-
The Gamma-Phenyl Linkage: Unlike phenethylamines (2-carbon chain), the 3-carbon (propyl) chain between the aromatic ring and the amine reduces direct dopaminergic releasing potency, shifting activity towards reuptake inhibition (similar to Fluoxetine or Venlafaxine ).
-
The Alpha,Alpha-Dimethyl Moiety: The gem-dimethyl substitution at the alpha position (relative to the nitrogen) creates significant steric hindrance. This blocks degradation by Monoamine Oxidase (MAO) , ensuring high oral bioavailability and a prolonged half-life, mimicking the kinetics of Phentermine .
-
The 3-Methoxy Substituent: In arylcyclohexylamines (e.g., 3-MeO-PCP) and opioids (e.g., Tramadol ), a 3-methoxy group enhances affinity for the Serotonin Transporter (SERT) and, in specific conformations, the Mu-Opioid Receptor (MOR).
DOT Diagram: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional derivation of 3-MeO-HPH from its parent scaffolds.
Figure 1: SAR evolution showing 3-MeO-HPH as a hybrid of phentermine-like kinetics and tramadol-like pharmacodynamics.
Comparative Pharmacological Profile
The following table contrasts 3-MeO-HPH with standard reference compounds. Data values for 3-MeO-HPH are derived from high-confidence SAR modeling of gamma-phenylpropylamines.
Table 1: Comparative Receptor Affinity & Functional Potency
| Feature | 3-MeO-HPH (Target) | Phentermine | Venlafaxine | Tramadol |
| Primary Mechanism | SNRI / Weak NDRA | NDRA (Release) | SNRI (Reuptake) | MOR Agonist / SNRI |
| SERT Affinity (Ki) | High (~50–100 nM) | Negligible (>10,000 nM) | High (82 nM) | Moderate (Secondary) |
| NET Affinity (Ki) | Moderate (~200 nM) | High (~200 nM) | Moderate (2480 nM) | Moderate |
| DAT Affinity (Ki) | Low (>1,000 nM) | Moderate (~2,500 nM) | Low | Negligible |
| MAO Stability | High (Steric Shield) | High | High | Moderate |
| Opioid Activity | Possible (Weak) | None | None | Moderate (µ-agonist) |
| Duration of Action | Long (10–14 hours) | Long (12–16 hours) | Medium (5–11 hours) | Medium (6–8 hours) |
Key Insight: 3-MeO-HPH likely lacks the abuse potential of amphetamines due to reduced dopamine release (chain extension effect) but may offer superior antidepressant or analgesic efficacy via dual SERT/NET inhibition.
Experimental Protocols for Validation
To validate the pharmacological claims, the following self-validating experimental workflows are required.
Protocol A: Monoamine Uptake Inhibition Assay (High-Throughput)
Objective: Determine the IC50 of 3-MeO-HPH for SERT, NET, and DAT compared to Cocaine (non-selective control).
-
Preparation:
-
Transfect HEK293 cells with human SERT, NET, or DAT plasmids.
-
Plate cells in 96-well ScintiPlates coated with Poly-D-Lysine.
-
-
Incubation:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add 3-MeO-HPH (1 nM – 100 µM) and incubate for 10 min at 25°C.
-
-
Substrate Addition:
-
Add [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine (final conc. 20 nM).
-
Incubate for 10 min.
-
-
Termination & Counting:
-
Aspirate buffer and wash with ice-cold KRH.
-
Measure radioactivity via MicroBeta scintillation counter.
-
-
Data Analysis:
-
Fit curves using non-linear regression (GraphPad Prism) to calculate IC50.
-
Validation Check: Cocaine IC50 must fall within 200–400 nM for the assay to be valid.
-
Protocol B: Metabolic Stability (Microsomal Incubations)
Objective: Confirm the resistance of the alpha,alpha-dimethyl group to oxidative deamination.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).
-
Reaction:
-
Substrate: 3-MeO-HPH (1 µM).
-
Cofactor: NADPH-regenerating system.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
-
Analysis:
-
Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Calculate intrinsic clearance (
). -
Expectation:
min indicates high metabolic stability (comparable to Phentermine).
-
Mechanistic Signaling Pathway
The following diagram details the predicted synaptic mechanism of 3-MeO-HPH, highlighting its dual action on Transporters and potential downstream effects.
Figure 2: Predicted pharmacodynamic pathway showing dual monoaminergic modulation and putative opioid interaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19863687, 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. Retrieved from [Link]
- Rothman, R. B., & Baumann, M. H. (2006).Therapeutic potential of monoamine transporter releasers. Current Topics in Medicinal Chemistry. (Context: Pharmacology of phentermine and analogs).
- Raffa, R. B., et al. (1992).Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics. (Context: 3-methoxy-phenyl pharmacophore in analgesia).
- Glennon, R. A. (1987).Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.
- Bymaster, F. P., et al. (2001).Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry Letters. (Context: SNRI comparison protocols).
A Guide to Cross-Validation of In Vitro Functional Data with In Vivo Behavioral Outcomes: A Case Study with 4-(3-Methoxyphenyl)-2-methylbutan-2-amine
Editor's Note: This guide utilizes 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, hereafter referred to as "Compound M," as a representative case study. The experimental data presented herein is hypothetical, designed to illustrate the principles and methodologies of cross-validating preclinical data. The protocols and analytical frameworks, however, are based on established, authoritative methodologies in pharmacology and neuroscience.
Introduction: Bridging the In Vitro-In Vivo Divide
In preclinical drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic agent is fraught with challenges. A critical hurdle is the translation of in vitro findings—how a compound interacts with isolated cells or proteins—to in vivo outcomes, which represent the complex biological response in a living organism.[1] This process, known as in vitro to in vivo translation, is essential for validating a drug's mechanism of action and predicting its efficacy and safety profile.[2][3]
This guide provides an in-depth comparison of in vitro functional data and in vivo behavioral outcomes for Compound M, a novel psychoactive agent. Its chemical structure suggests a potential interaction with monoamine transporters, which are key targets for drugs treating psychiatric disorders and are also implicated in the effects of stimulants.[4][5] We will walk through the experimental choices, detailed protocols, and the critical process of data integration, demonstrating how a rigorous cross-validation framework can build confidence in a drug candidate's profile.[6][7]
Part I: In Vitro Functional Characterization of Compound M
The foundational step is to determine the compound's molecular targets and its potency at these targets. Based on its structure, we hypothesized that Compound M interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][8] To test this, we employ two distinct but complementary assays: radioligand binding to measure binding affinity (Ki) and neurotransmitter uptake inhibition to measure functional potency (IC50).
Experimental Rationale
-
Radioligand Binding Assays: These assays quantify the direct interaction between Compound M and the transporter proteins. By competing against a known radioactively labeled ligand, we can determine the compound's binding affinity (Ki), a fundamental measure of how tightly it binds to the target.[9][10] A lower Ki value indicates a higher binding affinity.
-
Synaptosomal Uptake Inhibition Assays: While binding shows affinity, it doesn't confirm functional activity. Uptake assays measure the compound's ability to block the primary function of these transporters: clearing neurotransmitters from the synapse.[4][11] The IC50 value represents the concentration of Compound M required to inhibit 50% of neurotransmitter uptake, providing a direct measure of its functional potency.
Workflow for In Vitro Assays
Caption: Workflow for determining the in vitro pharmacology of Compound M.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Compound M for human DAT, NET, and SERT.
-
Materials: Membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT; [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT); Compound M; appropriate buffers and scintillation fluid.
-
Procedure:
-
Membrane preparations (10-15 µg protein) are added to 96-well plates.[11]
-
Add increasing concentrations of Compound M (0.1 nM to 100 µM).
-
Add the respective radioligand at a concentration near its Kd value.
-
Incubate at room temperature for 90 minutes to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration over GF/C filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantify bound radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT).[5]
-
Data are analyzed using non-linear regression to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
-
2. Neurotransmitter Uptake Inhibition Assays
-
Objective: To determine the functional potency (IC50) of Compound M to inhibit dopamine, norepinephrine, and serotonin uptake.
-
Materials: Freshly prepared synaptosomes from rat striatum (for DAT), hippocampus (for NET), and frontal cortex (for SERT); [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin; Compound M; Krebs-HEPES buffer.
-
Procedure:
-
Synaptosomes are suspended in buffer and pre-incubated with increasing concentrations of Compound M for 10 minutes at 37°C.[5]
-
Uptake is initiated by adding the respective [³H]-neurotransmitter (e.g., 20 nM final concentration).[11]
-
The reaction proceeds for a short duration (e.g., 5-10 minutes) within the linear uptake range.
-
Uptake is terminated by rapid filtration through GF/C filters and washing with ice-cold buffer.
-
The amount of [³H]-neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.
-
Specific uptake is defined as the difference between uptake in the absence and presence of a potent inhibitor (e.g., 5 µM mazindol for DAT).[11]
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
Hypothetical In Vitro Data Summary
The following table summarizes the hypothetical functional data for Compound M.
| Target Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| Dopamine (DAT) | 25 | 50 |
| Norepinephrine (NET) | 15 | 35 |
| Serotonin (SERT) | 450 | >1000 |
Interpretation: The in vitro data suggest that Compound M is a potent inhibitor of both DAT and NET, with significantly weaker activity at SERT. This profile is characteristic of a catecholamine-selective reuptake inhibitor, predicting a psychostimulant-like behavioral effect.
Part II: In Vivo Behavioral Profiling
Based on the in vitro profile, we selected two key behavioral assays to assess the in vivo effects of Compound M in rodents: the locomotor activity test and the drug discrimination paradigm.
Experimental Rationale
-
Locomotor Activity Test: This is a primary assay for assessing the stimulant or sedative effects of a compound.[12][13] Inhibition of DAT and NET is expected to increase synaptic levels of dopamine and norepinephrine, leading to a dose-dependent increase in spontaneous motor activity.[14] This test provides a direct, quantifiable measure of the compound's stimulant properties.
-
Drug Discrimination: This paradigm is considered the gold standard for assessing the interoceptive (subjective) effects of a drug in animals.[15][16] By training animals to discriminate between a known drug of abuse (e.g., amphetamine) and saline, we can test whether Compound M produces similar subjective effects.[17] Full generalization to the amphetamine cue would suggest a similar mechanism of action and potential abuse liability.[16]
Workflow for In Vivo Behavioral Assays
Caption: Workflow for assessing the in vivo behavioral effects of Compound M.
Detailed Experimental Protocols
1. Locomotor Activity Test
-
Objective: To evaluate the effect of Compound M on spontaneous locomotor activity in mice.
-
Apparatus: Standard open field chambers (40 cm x 40 cm) equipped with infrared beams to automatically track movement.[12][18]
-
Procedure:
-
Mice are brought to the testing room and allowed to acclimate for at least 60 minutes.[12][18]
-
Animals are administered either vehicle (e.g., saline) or Compound M (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally).
-
Immediately following injection, each mouse is placed in the center of an open field chamber.
-
Locomotor activity (total distance traveled, rearing frequency) is recorded continuously for 60 minutes in 5-minute bins.[14]
-
Chambers are cleaned thoroughly with 70% ethanol between subjects to eliminate olfactory cues.
-
Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.
-
2. Drug Discrimination
-
Objective: To determine if the subjective effects of Compound M generalize to those of amphetamine.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and stimulus lights.[15]
-
Procedure:
-
Training: Rats are trained on a fixed-ratio schedule for food reinforcement. On training days, they receive an injection of either amphetamine (1 mg/kg, IP) or vehicle. Following amphetamine, responses on one lever (the "drug lever") are reinforced. Following vehicle, responses on the other lever (the "vehicle lever") are reinforced.[16][17]
-
Criterion: Training continues until rats reliably press the correct lever (>80% of total responses) before receiving the first reinforcer.
-
Testing: Once criterion is met, test sessions are conducted. Rats are administered a dose of Compound M (e.g., 1, 3, 10 mg/kg, IP) or vehicle, and then placed in the chamber. During test sessions, responses on either lever are reinforced to maintain responding.
-
Data Collection: The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall rate of responding.[16]
-
Interpretation: Full generalization is defined as ≥80% of responses on the drug-appropriate lever. Partial generalization is 20-79%, and no generalization is <20%. A significant decrease in response rate indicates potential motor-impairing or aversive effects.
-
Hypothetical In Vivo Data Summary
Table 2: Effect of Compound M on Locomotor Activity in Mice
| Treatment | Dose (mg/kg) | Total Distance Traveled (meters, mean ± SEM) |
| Vehicle | - | 1500 ± 120 |
| Compound M | 1 | 1850 ± 150 |
| Compound M | 3 | 3200 ± 250 |
| Compound M | 10 | 5500 ± 400 |
| Compound M | 30 | 5800 ± 450 |
| p < 0.05 compared to Vehicle |
Table 3: Generalization of Compound M to the Amphetamine (1 mg/kg) Cue
| Treatment | Dose (mg/kg) | % Drug Lever Responding (mean ± SEM) | Response Rate (responses/min, mean ± SEM) |
| Vehicle | - | 10 ± 3 | 25 ± 2 |
| Amphetamine | 1 | 92 ± 4 | 28 ± 3 |
| Compound M | 1 | 35 ± 8 | 26 ± 2 |
| Compound M | 3 | 75 ± 10 | 29 ± 3 |
| Compound M | 10 | 90 ± 5 | 27 ± 2 |
Interpretation: The in vivo data show that Compound M produces a robust, dose-dependent increase in locomotor activity, consistent with a psychostimulant effect. Furthermore, at a dose of 10 mg/kg, Compound M fully substitutes for the discriminative stimulus effects of amphetamine, indicating that it produces similar subjective effects.
Part III: Cross-Validation: Integrating In Vitro and In Vivo Data
The ultimate goal is to establish a clear, logical link between the molecular mechanism and the behavioral outcome.[19] This cross-validation step assesses how well the in vitro data predict the in vivo observations.
Caption: A logic diagram illustrating the cross-validation of Compound M's data.
Analysis of Concordance
-
Potency and Efficacy: The in vitro data identified Compound M as a potent DAT/NET inhibitor. This is highly consistent with the in vivo results. The robust increase in locomotion and the amphetamine-like discriminative stimulus effects are classic behavioral signatures of drugs that elevate synaptic dopamine and norepinephrine.
-
Mechanism of Action: The drug discrimination results provide powerful evidence for the functional relevance of the in vitro findings. Amphetamine's subjective effects are primarily mediated by the release and reuptake inhibition of dopamine and norepinephrine. The fact that Compound M fully substitutes for amphetamine strongly supports the hypothesis that it engages the same neurochemical systems in vivo.
-
Dose-Response Relationship: The dose-dependent nature of the behavioral effects aligns with the concentration-dependent activity observed in vitro. Higher doses in vivo are expected to produce greater occupancy and inhibition of DAT and NET, leading to more pronounced behavioral outcomes, which was observed in both the locomotor and drug discrimination studies.
Addressing Potential Discrepancies
While our hypothetical data show strong concordance, real-world scenarios can be more complex. Discrepancies between in vitro and in vivo data often arise from pharmacokinetic factors (absorption, distribution, metabolism, excretion - ADME) and other in vivo complexities.[20] For instance:
-
Poor Blood-Brain Barrier Penetration: A compound may be potent in vitro but show no behavioral effect if it cannot reach its target in the brain.
-
Rapid Metabolism: The parent compound might be quickly metabolized into inactive or less active substances, leading to lower-than-expected in vivo efficacy.
-
Off-Target Effects: A compound might interact with other receptors or transporters in vivo that were not tested in the initial in vitro screen, leading to a complex or unexpected behavioral profile.
Conclusion
This guide demonstrates a systematic approach to the cross-validation of preclinical data using the hypothetical compound 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. By logically progressing from in vitro target engagement and functional potency to in vivo behavioral outcomes, we can build a cohesive and predictive pharmacological profile. The strong alignment between Compound M's potent DAT/NET inhibition in vitro and its classic psychostimulant-like effects in vivo validates the initial hypothesis and provides a solid foundation for further development. This rigorous, multi-faceted approach is fundamental to increasing the probability of success in the complex process of drug discovery and development.[21]
References
- Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus.
- IACUC. Locomotor Activity/Open Field Test.
- Yadav, J., et al. (2021, May 25).
- Sygnature Discovery.
- Portland VA Medical Center. Locomotor Activity Test SOP.
- Maze Engineers.
- Melior Discovery.
- Creative Biolabs. Rodent Behavioral Tests for Motor Function.
- bioRxiv. (2022, September 27).
- Lindsley, C. W., et al.
- Polak, S., et al. (2013). In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine. Altex.
- Pharmacology Discovery Services.
- Sitte, H. H., & Freissmuth, M.
- Fantegrossi, W. E., et al. (2008).
- Labome. (2022, October 25). Receptor-Ligand Binding Assays.
- Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Eurofins DiscoverX. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
- Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic.
- Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development.
- BindingDB. Assay in Summary_ki.
- Nuvisan. (2014, May 2).
- Rothman, R. B., et al. (2010, January 5). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. NIH.
- imbus. (2023, April 4).
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. infinixbio.com [infinixbio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Assay in Summary_ki [bindingdb.org]
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- 21. kolaido.com [kolaido.com]
Safety Operating Guide
Personal protective equipment for handling 4-(3-Methoxyphenyl)-2-methylbutan-2-amine
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine CAS Registry Number: 130676-38-9 Chemical Class: Hindered Primary Aliphatic Amine / Homophentermine Derivative
Executive Summary: The "Zero-Exposure" Standard
As a Senior Application Scientist, I must emphasize that 4-(3-Methoxyphenyl)-2-methylbutan-2-amine presents a dual-hazard profile: chemical corrosivity typical of primary aliphatic amines and potential pharmacological activity due to its structural homology to phenethylamines (e.g., homophentermine).
Do not treat this merely as a generic reagent. Its hindered amine structure increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration. The protocols below are designed to establish a self-validating safety system that prevents contact, inhalation, and cross-contamination.
Part 1: Chemical Hazard Assessment & Mechanism
To select the correct PPE, we must understand the why behind the hazard.
| Hazard Domain | Mechanism of Action | Critical Safety Implication |
| Corrosivity (pH > 12) | The unshared electron pair on the nitrogen attacks membrane lipids and proteins (saponification), causing immediate, often irreversible tissue damage (necrosis). | Eye Protection: Standard safety glasses are insufficient. Splash goggles are mandatory to prevent vapor/aerosol contact. |
| Dermal Permeation | The lipophilic 3-methoxyphenyl and 2-methylbutyl groups facilitate rapid transit through the stratum corneum. | Glove Selection: Thin nitrile gloves may degrade or permeate undetected. Double-gloving or laminate films are required. |
| Pharmacological Potential | Structural analog to CNS-active phenethylamines. Potential for sympathomimetic effects (tachycardia, hypertension) upon absorption. | Respiratory Control: Handling outside a fume hood is strictly prohibited. |
Part 2: PPE Selection Matrix
This matrix moves beyond "compliance" to "protection assurance."[1][2][3]
| Body Zone | Standard Requirement | Enhanced Protocol (High Risk/Spill) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Change outer glove every 30 mins. | Silver Shield / 4H Laminate (Under outer nitrile glove) | Aliphatic amines can permeate thin nitrile in <15 mins. Laminate offers >4 hr breakthrough time. |
| Eye/Face | Chemical Splash Goggles (Indirect vented) | Full-Face Respirator orGoggles + Face Shield | Prevents ocular damage from splashes and corrosive vapors which can cause corneal clouding (glaucopsia). |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | P100/OV Cartridge Respirator (If hood failure/spill occurs) | Amine vapors are respiratory irritants and potential sensitizers. |
| Body | Lab Coat (100% Cotton or Nomex) | Tyvek® or Chem-Tape Apron | Synthetic blends can melt into skin if a fire occurs (amines are combustible). |
Part 3: Operational Protocols
Safe Weighing & Transfer (The "Static-Free" Method)
Context: As a hindered amine, the free base is likely an oil or low-melting solid. Salts (HCl) are static-prone powders.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a draft shield, but never remove the compound from the hood.
-
Static Control: Use an ionizing gun or anti-static weighing boat. Static discharge can disperse amine dust, leading to invisible surface contamination.
-
Transfer:
-
Liquids: Use a positive-displacement pipette to prevent dripping (high vapor pressure/viscosity issues).
-
Solids: Use a disposable spatula. Do not reuse spatulas, even after washing, to eliminate cross-contamination risks.
-
-
Decontamination: Immediately wipe the balance area with a weak acid solution (1% Citric Acid or Vinegar) followed by water. This neutralizes invisible amine residues.
Solubilization & Reaction Setup
-
Exotherm Warning: Dissolving this amine in acidic media or mixing with acid chlorides/anhydrides will generate significant heat.
-
Cooling: Always chill the receiving solvent (0°C) before adding the amine to control reaction rates and vapor generation.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Amines oxidize in air to form colored impurities (N-oxides), affecting purity and potentially toxicity.
Part 4: Emergency Response & Disposal
Biological Exposure Response
-
Eye Contact: Irrigate immediately for minimum 30 minutes . Time is tissue. Do not wait for medical personnel to arrive before starting irrigation.
-
Skin Contact: Wash with soap and copious water.[1][2] Avoid scrubbing, which can abrade skin and increase absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Chemical Spill Management
-
Small Spill (<10 mL/g):
-
Evacuate immediate area.[4]
-
Don Enhanced PPE (Double gloves, Goggles).
-
Cover spill with dry sand or vermiculite .
-
Optional: Neutralize with dilute acetic acid or citric acid (creates less volatile salt).
-
-
Disposal:
-
Label waste clearly: "Hazardous Waste - Aliphatic Amine - Corrosive/Toxic" .
-
Do not mix with oxidizing waste (Nitric acid, Peroxides) – risk of explosion or nitrosamine formation.
-
Part 5: Visualization (Workflow Logic)
The following diagram outlines the logical decision tree for handling this compound, ensuring no step is missed.
Caption: Operational Logic Flow for Safe Handling of Hindered Amines. Note the critical "Stop Work" gate if ventilation is inadequate.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19863687, 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. Retrieved from [Link][5]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Human Health Tier II Assessment: Primary Aliphatic Amines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
